molecular formula C12H16 B213141 Methylcyclopentadiene dimer CAS No. 26472-00-4

Methylcyclopentadiene dimer

Cat. No.: B213141
CAS No.: 26472-00-4
M. Wt: 160.25 g/mol
InChI Key: GUOAPVPPPVLIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylcyclopentadiene dimer: is a chemical compound with the molecular formula C10H12 . It is a derivative of indene, characterized by its unique structure that includes a methano bridge and tetrahydro modifications.

Mechanism of Action

Target of Action

Dimethyldicyclopentadiene (DMDCPD), also known as 3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene or 4,5-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene, is primarily used in industrial applications, particularly in the production of high-performance jet fuels

Mode of Action

The primary mode of action of DMDCPD is through its chemical reactions. It is known to undergo Diels-Alder reactions easily, forming dimers and codimers with cyclopentadiene and its methyl derivatives .

Biochemical Pathways

Its formation involves thermal dimerization and codimerization reactions between cyclopentadiene and its methyl derivatives .

Pharmacokinetics

It’s important to note that it is slightly less dense than water and insoluble in water . This could potentially affect its distribution and elimination if it were to enter a biological system.

Result of Action

The main result of DMDCPD’s action is the formation of high-performance fuels when synthesized from 5-methyl furfural . These fuels exhibit high density and high thermal stability, superior to those of widely used fossil-based jet fuels such as JP-10 and JP-7 .

Action Environment

The action of DMDCPD is influenced by environmental factors such as temperature. The overall rates of cyclopentadiene and methylcyclopentadiene dimerizations and their mutual codimerization were found to be identical throughout the temperature range in which the reactions are kinetically controlled . Additionally, DMDCPD may react vigorously with strong oxidizing agents and can react exothermically with reducing agents to release gaseous hydrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methylcyclopentadiene dimer typically involves the dimerization of methylcyclopentadiene. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves the separation of methylcyclopentadiene from coal tar or cracked tar. The crude methylcyclopentadiene is then dimerized, followed by vacuum distillation to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Substitution reactions, particularly electrophilic substitution, can occur with reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methylcyclopentadiene dimer is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: In biology and medicine, this compound is explored for its potential therapeutic properties. It is studied for its role in drug development, particularly in designing molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of high-energy fuels, curing agents, plasticizers, resins, surface coatings, pharmaceuticals, and dyes .

Comparison with Similar Compounds

    Indene: A parent compound with a simpler structure.

    Tetrahydroindene: Similar but lacks the methano bridge.

    Dimethylindene: Similar but lacks the tetrahydro modifications.

Uniqueness: Methylcyclopentadiene dimer is unique due to its combination of methano bridge and tetrahydro modifications, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4,5-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-7-5-11-9-3-4-10(6-9)12(11)8(7)2/h3-5,8-12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOAPVPPPVLIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3CC(C2C=C1C)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274242
Record name 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26472-00-4, 1217741-36-0
Record name Methylcyclopentadiene dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026472004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylcyclopentadiene dimer
Reactant of Route 2
Methylcyclopentadiene dimer
Reactant of Route 3
Methylcyclopentadiene dimer
Reactant of Route 4
Methylcyclopentadiene dimer
Reactant of Route 5
Methylcyclopentadiene dimer
Reactant of Route 6
Methylcyclopentadiene dimer
Customer
Q & A

Q1: How can dimethyldicyclopentadiene be synthesized sustainably?

A2: A sustainable route for synthesizing dimethyldicyclopentadiene utilizes the bio-based platform chemical 2,5-hexanedione []. This three-step process involves:

  1. Aldol Condensation: 2,5-hexanedione undergoes a base-catalyzed intramolecular aldol condensation to yield 3-methyl-2-cyclopenten-1-one [].
  2. Chemoselective Hydrogenation: A ternary Ru catalyst system (RuCl2(PPh3)3/NH2(CH2)2NH2/KOH) facilitates the chemoselective reduction of 3-methyl-2-cyclopenten-1-one to 3-methyl-2-cyclopenten-1-ol with high selectivity (96%) [].
  3. Dehydration: Finally, dehydration of 3-methyl-2-cyclopenten-1-ol over AlPO4/MgSO4 at 70°C under reduced pressure yields methylcyclopentadiene []. Methylcyclopentadiene can then undergo a Diels-Alder reaction at ambient temperature to produce dimethyldicyclopentadiene [].

Q2: What is the significance of dimethyldicyclopentadiene in fuel applications?

A3: Dimethyldicyclopentadiene is a precursor to high-density fuels, particularly relevant for applications requiring high energy density, such as jet and missile propulsion []. For instance, it can be hydrogenated and isomerized to produce RJ-4, a high-density missile fuel [].

Q3: What are the analytical challenges associated with identifying minor dimethyldicyclopentadiene isomers in complex mixtures?

A4: Identifying minor dimethyldicyclopentadiene isomers in commercial mixtures presents a significant analytical challenge due to their low concentrations and the similarities in their chemical properties. Research has shown that fractional distillation combined with 13C NMR spectroscopy enables the identification of these minor isomers [], highlighting the need for advanced separation and analytical techniques.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.